![molecular formula C19H18FN3O4 B13574149 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring, a nitrobenzoyl moiety, and a piperazine ring
Méthodes De Préparation
The synthesis of 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration: Introduction of a nitro group to the benzoyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Piperazine Coupling: Formation of the piperazine ring and its subsequent attachment to the benzoyl ring.
Final Assembly: Coupling of the fluoro-substituted aromatic ring with the piperazine-benzoyl intermediate under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The piperazine ring can be further functionalized through coupling reactions with other aromatic or aliphatic compounds.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play crucial roles in binding affinity and specificity, while the piperazine ring enhances solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one include:
1-{3-Fluoro-4-[4-(3-aminobenzoyl)piperazin-1-yl]phenyl}ethan-1-one: Differing by the presence of an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-{3-Fluoro-4-[4-(3-methylbenzoyl)piperazin-1-yl]phenyl}ethan-1-one: Featuring a methyl group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C19H18FN3O4 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-[3-fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C19H18FN3O4/c1-13(24)14-5-6-18(17(20)12-14)21-7-9-22(10-8-21)19(25)15-3-2-4-16(11-15)23(26)27/h2-6,11-12H,7-10H2,1H3 |
Clé InChI |
NDRPFMSUYQAUFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



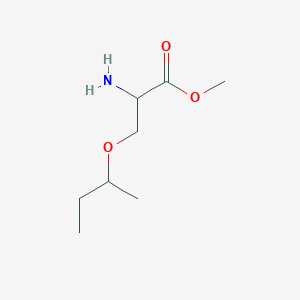
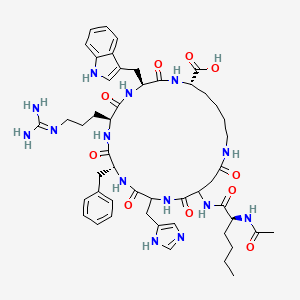
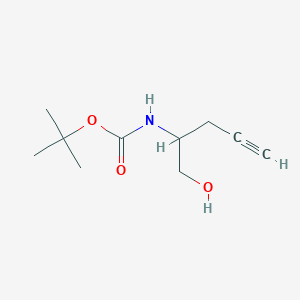

![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
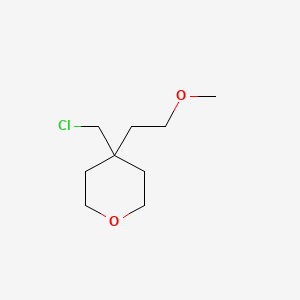

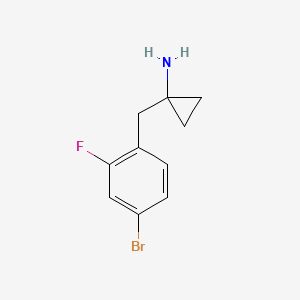
![tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)

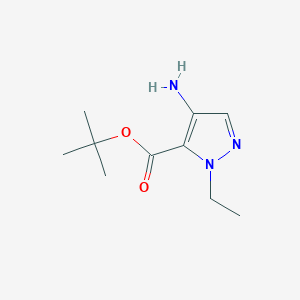
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)
